Tosyl isocyanate
Overview
Description
Tosyl isocyanate is a chemical compound that has been studied in various contexts due to its utility in organic synthesis. It is a versatile reagent that can be used to introduce tosyl groups into molecules, which can serve as protective groups or as a means to increase the reactivity of certain functional groups. The compound has been utilized in the synthesis of allylic amines, nitropyrroles, and in the preparation of imidazoles, among other applications .
Synthesis Analysis
The synthesis of tosyl isocyanate derivatives has been explored through various methods. For instance, tosylmethyl isocyanide (TosMIC) can be oxidized to tosylmethylisocyanate, which is a highly reactive bifunctional molecule . Additionally, the preparation of N-tosyl allylic amines from allylic alcohols and tosyl isocyanate has been achieved using palladium(II)-catalyzed aminopalladation followed by β-heteroatom elimination . Another synthesis route involves the dehydration of N-(1-tosyl-1-alkenyl)formamides to produce 1-isocyano-1-tosyl-1-alkenes, which are valuable synthons for further chemical transformations .
Molecular Structure Analysis
The molecular structure of tosyl isocyanate has been characterized using spectroscopic methods such as Fourier transform infrared (FTIR) and FT Raman spectroscopy. Computational methods, including ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations, have been employed to predict the molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .
Chemical Reactions Analysis
Tosyl isocyanate participates in a variety of chemical reactions. It has been used in [3+2] cycloaddition reactions to synthesize spirooxazolines, spiropyrrolines, and chromeno[3,4-c]pyrrols . It also reacts with carboxylic acids to form tosylmethylamides, which can undergo substitution reactions with organocopper and organomagnesium reagents . Furthermore, tosyl isocyanate has been involved in regioselective reactions with β-aminovinyl trifluoromethyl ketones, leading to NH and α-CH insertion products .
Physical and Chemical Properties Analysis
The physical and chemical properties of tosyl isocyanate have been studied through vibrational spectroscopic techniques and computational analyses. The dipole moment, polarizability, and hyperpolarizability values of tosyl isocyanate have been computed, indicating the molecule's potential for charge transfer within its structure . Additionally, the direct copolymerization of p-tosyl isocyanate with epoxides has been reported, which produces polyurethanes without side products such as cyclic oxazolidinone, isocyanurate, and poly(isocyanate) linkages .
Scientific Research Applications
Regioselective Reactions
Tosyl isocyanate is used in regioselective reactions, demonstrating different reaction pathways depending on factors like temperature, solvent, and catalyst. For instance, it shows NH and α-CH insertion reactions with N-monosubstituted β-aminovinyl trifluoromethyl ketones, where high temperatures or basic catalysts favor NH insertion, while low temperatures favor α-CH insertion (Gerus et al., 2000).
Polymer Chemistry
In polymer chemistry, tosyl isocyanate plays a crucial role in the synthesis of polyurethanes. Its direct copolymerization with epoxides produces polyurethanes clear of side products like cyclic oxazolidinone, isocyanurate, and poly(isocyanate) linkages. This process holds potential for the development of new materials with unprecedented properties (Jia et al., 2020).
Organic Synthesis
Tosyl isocyanate is involved in the selective synthesis of various organic compounds. For example, it reacts with 2-vinylazetidines and electron-deficient isocyanates to produce cyclic ureas and azocine derivatives (Koya et al., 2009). Additionally, its reaction with propargylic alcohols leads to the synthesis of oxazolidinones, showcasing its versatility in organic synthesis (Chen et al., 2017).
Analytical Chemistry
In analytical chemistry, tosyl isocyanate is important for characterizing derivatised monomeric and prepolymeric isocyanates. Techniques like matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry are used for analyzing derivatised isocyanate monomers and prepolymers, demonstrating the compound's significance in monitoring and analysis processes (Warburton et al., 2005).
Safety And Hazards
Isocyanates are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .
Future Directions
properties
IUPAC Name |
4-methyl-N-(oxomethylidene)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJQDHDVZJXNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027558 | |
Record name | p-Toluenesulphonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |
Record name | Benzenesulfonyl isocyanate, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Toluenesulfonyl isocyanate | |
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URL | https://haz-map.com/Agents/21600 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Tosyl isocyanate | |
CAS RN |
4083-64-1 | |
Record name | p-Toluenesulfonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4083-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzenesulfonyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl isocyanate, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Toluenesulphonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluenesulphonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLBENZENESULFONYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9004FJX6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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